8-Ethynylquinoline-7-carbonitrile
Description
8-Ethynylquinoline-7-carbonitrile is a quinoline-based heterocyclic compound featuring an ethynyl group at the 8-position and a nitrile group at the 7-position.
Properties
Molecular Formula |
C12H6N2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
8-ethynylquinoline-7-carbonitrile |
InChI |
InChI=1S/C12H6N2/c1-2-11-10(8-13)6-5-9-4-3-7-14-12(9)11/h1,3-7H |
InChI Key |
LZKKIHMNRJLBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC2=C1N=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylquinoline-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.
Ethynylation: The introduction of the ethynyl group at the 8th position is achieved through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst and a copper co-catalyst in the presence of an appropriate base.
Industrial Production Methods: Industrial production of 8-Ethynylquinoline-7-carbonitrile follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Ethynylquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Ethynylquinoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethynylquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, transcription, and signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Quinoline Carbonitrile Derivatives
The following table summarizes key structural, physicochemical, and functional differences between 8-Ethynylquinoline-7-carbonitrile and related compounds:
Structural and Functional Insights
- Nitrile groups at the 7- or 8-position enhance dipole interactions, critical for binding in enzyme inhibition (e.g., kinase targets) . Chloro substituents (e.g., 3-Cl or 4-Cl) improve metabolic stability but may reduce solubility, as seen in analogs like 3-Chloro-7-(propylamino)quinoline-8-carbonitrile .
- Toxicity and Safety: Limited data exist for 8-Ethynylquinoline-7-carbonitrile, but analogs like 7-(2-ethoxyethoxy)quinoline emphasize the need for cautious handling due to uncharacterized chronic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
